molecular formula C17H16BrNO3S B184818 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one CAS No. 29489-04-1

4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

Cat. No. B184818
CAS RN: 29489-04-1
M. Wt: 394.3 g/mol
InChI Key: ROMIWXZYHPTADM-UHFFFAOYSA-N
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Description

“4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one” is a chemical compound with the molecular formula C17H16BrNO3S . It has a molecular weight of 394.3 g/mol . The compound is also known by several synonyms, including “4-bromo-1- (4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one” and "4-BROMO-1- (TOLUENE-4-SULFONYL)-1,2,3,4-TETRAHYDROBENZO [B]AZEPIN-5-ONE" .


Molecular Structure Analysis

The compound has a complex structure that includes a benzazepin ring, a sulfonyl group attached to a methylphenyl group, and a bromine atom . The InChI string of the compound is "InChI=1S/C17H16BrNO3S/c1-12-6-8-13 (9-7-12)23 (21,22)19-11-10-15 (18)17 (20)14-4-2-3-5-16 (14)19/h2-9,15H,10-11H2,1H3" .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 393.00343 g/mol .

Scientific Research Applications

  • CCR5 Antagonist Synthesis : A practical method for synthesizing an orally active CCR5 antagonist, which involves the use of a related compound, was developed. This synthesis pathway could potentially be applicable to compounds including "4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one" (Ikemoto et al., 2005).

  • D1 Dopamine Receptor Ligands : Compounds structurally similar to the queried chemical have been synthesized and evaluated for their affinity to D1 dopamine receptors. These compounds, such as 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepi ne, have potential for in vivo studies and pharmaceutical applications (Neumeyer et al., 1991).

  • Muscarinic Receptor Antagonists : Synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are structurally similar to the queried compound, has been explored for potential use as selective muscarinic (M3) receptor antagonists. These compounds could have implications in treating diseases related to these receptors (Bradshaw et al., 2008).

  • Neuroleptic Activity : The synthesis and evaluation of a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, which are structurally related, have shown potential neuroleptic-like activity. These compounds could have applications in the treatment of neurological disorders (Hino et al., 1988).

  • Antibacterial and Antifungal Activity : Sulfonamide-derived ligands and their metal complexes, including compounds similar to the queried chemical, have been studied for their antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Chohan & Shad, 2011).

  • Antimicrobial, Antioxidant, and Toxicity Studies : Novel compounds containing a structure similar to the queried chemical have been synthesized and tested for antimicrobial action, antioxidant activity, and toxicity. These studies indicate potential for developing new antimicrobial agents and antioxidants (Apostol et al., 2022).

  • Antioxidant Properties : Studies on natural bromophenol derivatives from marine red algae have shown significant antioxidant activities. Compounds structurally similar to the queried chemical were part of these studies, suggesting their potential as natural antioxidants (Li et al., 2011).

properties

IUPAC Name

4-bromo-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3S/c1-12-6-8-13(9-7-12)23(21,22)19-11-10-15(18)17(20)14-4-2-3-5-16(14)19/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMIWXZYHPTADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301048
Record name 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

CAS RN

29489-04-1
Record name NSC140796
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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